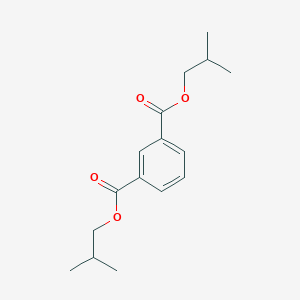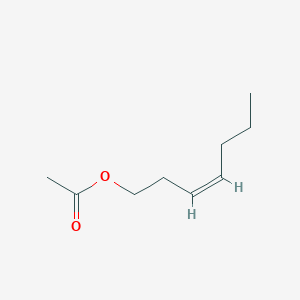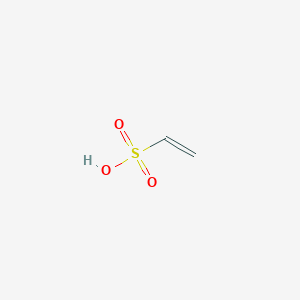
Vinylsulfonic acid
Overview
Description
Vinylsulfonic acid, also known as ethenesulfonic acid, is an organosulfur compound with the chemical formula CH₂=CHSO₃H. It is the simplest unsaturated sulfonic acid and is characterized by a highly reactive C=C double bond. This compound is a colorless, water-soluble liquid, although commercial samples can sometimes appear yellow or red .
Mechanism of Action
Target of Action
Vinylsulfonic acid primarily targets the enzyme Phosphonoacetaldehyde hydrolase in Bacillus cereus . This enzyme plays a crucial role in the metabolism of certain organisms.
Mode of Action
It is known that the compound’sC=C double bond is highly reactive . This allows it to readily react with nucleophiles in an addition reaction .
Biochemical Pathways
For instance, it can form 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .
Pharmacokinetics
It is known that the compound is a small molecule, which may influence its bioavailability .
Result of Action
The result of this compound’s action can vary depending on the context. In the electronic industry, it is used as the monomer in the preparation of highly acidic or anionic homopolymers and copolymers . These polymers are used as photoresists and as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by pH and temperature . Furthermore, the compound’s action can be influenced by the presence of other chemical species in the environment .
Biochemical Analysis
Biochemical Properties
Vinylsulfonic acid is known for its high reactivity, particularly at the C=C double bond . This reactivity allows it to readily react with nucleophiles in an addition reaction . For instance, it forms 2-Aminoethanesulfonic acid with ammonia and 2-methylaminoethanesulfonic acid with methylamine .
Cellular Effects
It is known that polythis compound, a polymer derived from this compound, can inhibit RNA cleavage in the presence of RNase A as well as in the presence of Escherichia coli lysate . This suggests that this compound and its derivatives may interact with RNA and potentially influence gene expression.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity with the C=C double bond . This allows it to participate in addition reactions with various nucleophiles
Temporal Effects in Laboratory Settings
It is known that this compound can be polymerized to form polythis compound , suggesting that it may have stability and long-term effects on cellular function
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives Therefore, it is not involved in any known metabolic pathways
Preparation Methods
Vinylsulfonic acid can be synthesized through several methods:
Alkaline Hydrolysis of Carbyl Sulfate: This industrial method involves the alkaline hydrolysis of carbyl sulfate followed by acidification of the resulting vinyl sulfonate salt.
Dehydration of Isethionic Acid: This method uses phosphorus pentoxide to dehydrate isethionic acid, resulting in the formation of this compound.
Sulfochlorination of Chloroethane: This involves the sulfochlorination of chloroethane, followed by dehydrohalogenation to form vinylsulfonyl chloride, which is then hydrolyzed to produce this compound.
Chemical Reactions Analysis
Vinylsulfonic acid undergoes various chemical reactions due to its reactive C=C double bond:
Addition Reactions: The C=C double bond reacts readily with nucleophiles.
Polymerization: This compound can polymerize to form polythis compound, especially when used as a comonomer with functionalized vinyl and (meth)acrylic acid compounds.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, forming different products depending on the conditions used.
Scientific Research Applications
Vinylsulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the preparation of highly acidic or anionic homopolymers and copolymers.
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules and as a catalyst in biochemical reactions.
Comparison with Similar Compounds
Vinylsulfonic acid can be compared with other similar compounds such as:
Acrylic Acid: Both compounds have a reactive C=C double bond, but acrylic acid has a carboxylic acid group instead of a sulfonic acid group.
Methacrylic Acid: Similar to acrylic acid, methacrylic acid has a methyl group attached to the C=C double bond, making it less reactive than this compound.
Vinyl Sulfone: Vinyl sulfone has a sulfone group (SO₂) instead of a sulfonic acid group, which affects its reactivity and applications.
This compound stands out due to its high reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXSWCKKBEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-52-0, 3039-83-6 (hydrochloride salt) | |
| Record name | Poly(vinylsulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047018 | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-84-5 | |
| Record name | Vinylsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinylsulfonic acid?
A1: this compound has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, and ESCA. These techniques provide insights into the chemical structure, functional groups, and bonding characteristics of the molecule. [, , ]
Q3: Is this compound compatible with various materials?
A4: Research suggests that this compound demonstrates good compatibility with a range of materials, including polyaniline, polystyrene, silica, polysaccharide-based gels, and poly(ether ether ketone). [, , , ] This versatility makes it suitable for diverse applications such as catalyst supports, membrane modifications, and composite material development.
Q4: What are the notable catalytic properties of poly(this compound)?
A5: Poly(this compound) (PVS) stands out as a strong solid-state acid catalyst, exhibiting high acid density comparable to sulfuric acid (IEC=9.2 meq·g−1). [] This property makes it highly effective in catalyzing reactions like esterification, Friedel-Crafts acylation, and condensation reactions, demonstrating superior performance compared to many other acid catalysts. [, ]
Q5: How does the presence of poly(this compound) influence the hydrolysis reaction of dextrin?
A6: Studies reveal that poly(this compound) can act as a catalyst in the hydrolysis of dextrin, slightly accelerating the reaction compared to sulfuric acid. [, , , ] Interestingly, the presence of the copolymer leads to a decrease in both enthalpy and entropy of activation compared to traditional catalysts, suggesting a different reaction mechanism.
Q6: How does the molecular weight of poly(this compound) impact its catalytic activity in heterogeneous reactions?
A7: Research indicates that in heterogeneous reactions, such as the hydrolysis of fibrous cellulose, the rate acceleration provided by poly(this compound) decreases with increasing density of the substrate. This is attributed to the limited penetration of the larger copolymer molecules into the amorphous region of the fiber. []
Q7: How does poly(this compound) interact with amylose during hydrolysis?
A8: Studies show that poly(this compound) exhibits Michaelis-Menten type catalytic behavior during the hydrolysis of amylose. [] This suggests the formation of a complex between the copolymer and amylose, characterized by a significant decrease in enthalpy and entropy.
Q8: What are the potential applications of this compound in drug delivery?
A9: this compound-based hydrogels have shown promise in drug delivery applications. For instance, chemically cross-linked poly(acrylic-co-vinylsulfonic) acid hydrogels have been investigated for the controlled release of isosorbide mononitrate. These hydrogels exhibit pH-dependent swelling and drug release, making them suitable for targeted drug delivery. []
Q9: How is this compound utilized in water treatment?
A10: Emulsion-templated poly(this compound)-Ag nanocomposite beads with hierarchical porosity have been developed for water cleanup. [] These beads effectively remove Hg(II) and Rhodamine B dye and exhibit antibacterial properties against Escherichia coli and Staphylococcus aureus.
Q10: What role does this compound play in fuel cell technology?
A11: this compound is a key component in the development of proton exchange membranes for fuel cells. [, ] Its ability to enhance proton conductivity makes it a promising material for improving the performance and efficiency of fuel cells.
Q11: Can this compound be used to modify surfaces?
A12: Yes, this compound can be grafted onto surfaces like polyaniline films using plasma-graft polymerization. This modification introduces cation-exchangeable groups, influencing the redox reaction mechanism of the material. [] This surface modification approach also shows promise in enhancing the hydrophilicity of polyamide surfaces for applications like reverse osmosis membranes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
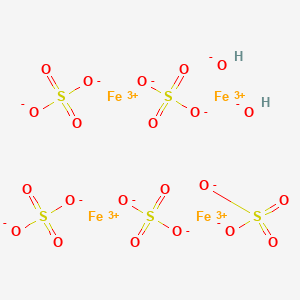
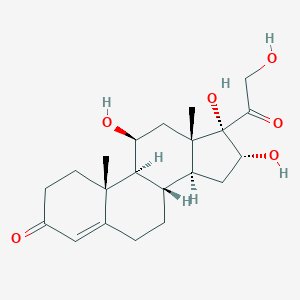
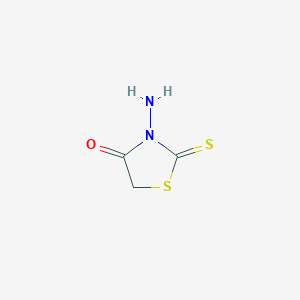
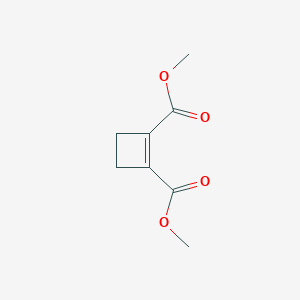

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
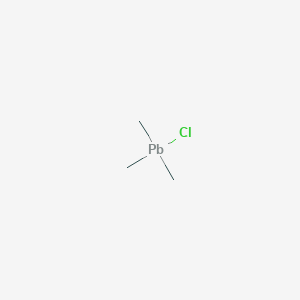

![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)



